molecular formula C14H15N3O2S B2781715 2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034447-76-0

2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2781715
CAS No.: 2034447-76-0
M. Wt: 289.35
InChI Key: PMMBNVBLMPRYEQ-UHFFFAOYSA-N
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Description

2-Acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions might result in the formation of different alkylated derivatives.

Scientific Research Applications

2-Acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

  • Industry: : It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

When compared to similar compounds, 2-acetamido-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide stands out due to its unique structural features. Similar compounds might include other acetamides or thiophene derivatives, but the presence of the pyridine ring and the specific arrangement of functional groups make this compound distinct.

List of Similar Compounds

  • N-2-Thiophen-2-yl-acetamide

  • 2-Acetamidothiophene

  • N-2-Thiophen-2-yl-boronic acid

Properties

IUPAC Name

2-acetamido-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(18)16-9-13(19)17-8-11-4-2-6-15-14(11)12-5-3-7-20-12/h2-7H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMBNVBLMPRYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCC1=C(N=CC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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